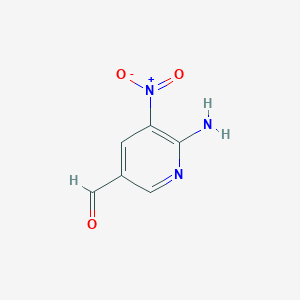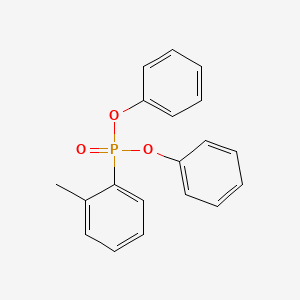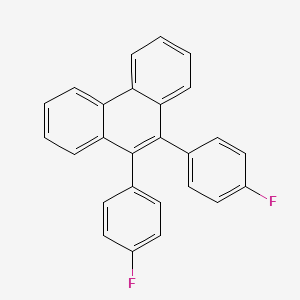
9,10-Bis(4-fluorophenyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(4-fluorophenyl)phenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two 4-fluorophenyl groups attached to the 9 and 10 positions of a phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-fluorophenyl)phenanthrene typically involves the use of Grignard reagents and alkynes. One common method is the chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes . This reaction is performed under nitrogen atmosphere using standard Schlenk techniques to handle air- or moisture-sensitive compounds. The reaction conditions include the use of anhydrous solvents and reagents, such as anhydrous CrCl2 and THF distilled over sodium/benzophenone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as preparative HPLC and flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-fluorophenyl)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
Chemistry: 9,10-Bis(4-fluorophenyl)phenanthrene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of π-conjugated systems and their electronic properties .
Biology and Medicine:
Industry: In the field of materials science, this compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high triplet energy and good transport properties make it a suitable host material for blue phosphorescent emitters .
Mechanism of Action
The mechanism of action of 9,10-Bis(4-fluorophenyl)phenanthrene in its applications, particularly in optoelectronics, involves its ability to act as a host material in OLEDs. The compound’s high triplet energy allows it to efficiently transfer energy to phosphorescent emitters, thereby enhancing the device’s electroluminescence efficiency . The molecular targets and pathways involved include the interaction of the phenanthrene core with the electronic states of the emitters, facilitating energy transfer and light emission .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9,10-Bis(4-fluorophenyl)phenanthrene is unique due to the presence of fluorine atoms, which can influence its electronic properties and reactivity. The fluorine atoms can enhance the compound’s stability and alter its photophysical properties, making it particularly suitable for applications in optoelectronics .
Properties
CAS No. |
143593-20-8 |
|---|---|
Molecular Formula |
C26H16F2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9,10-bis(4-fluorophenyl)phenanthrene |
InChI |
InChI=1S/C26H16F2/c27-19-13-9-17(10-14-19)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(25)18-11-15-20(28)16-12-18/h1-16H |
InChI Key |
KEHJYCCTGWUZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
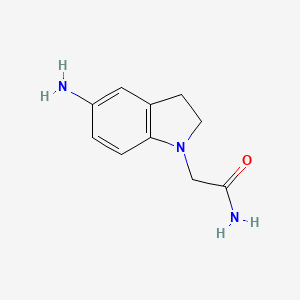

![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
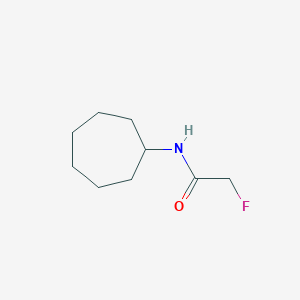
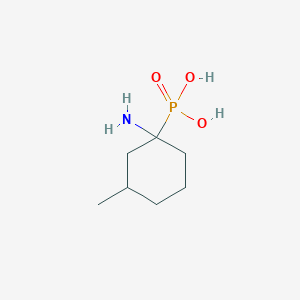
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
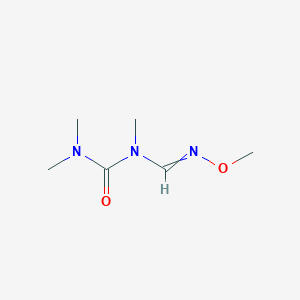
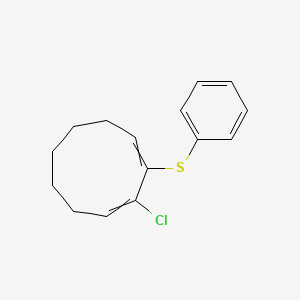
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)

